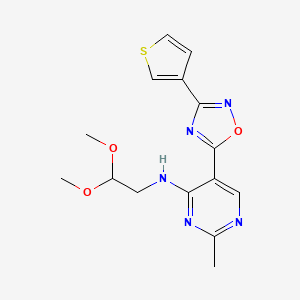

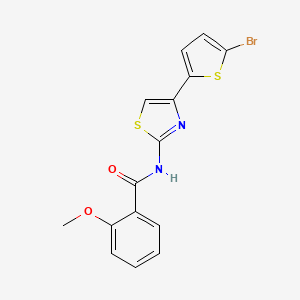

![molecular formula C24H24N2O5S B2904699 N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline CAS No. 1025609-87-3](/img/structure/B2904699.png)

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline, commonly known as TBNPA, is a chemical compound that belongs to the family of anilines. TBNPA is widely used as a flame retardant in various industries, including electronics, textiles, and plastics. In recent years, there has been a significant amount of research conducted on TBNPA due to its potential health and environmental risks.

Applications De Recherche Scientifique

Hydrogen Bond Studies

Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides highlight the significance of hydrogen bond formations in determining the molecular structure and properties of compounds with sulfonyl and nitro groups. These studies, involving characterization through various spectroscopic methods and X-ray crystallography, emphasize the impact of intra- and intermolecular hydrogen bonds on the electronic behavior of molecules (Romero & Margarita, 2008).

Sulfonimidate Alkylating Agents

Research on sulfonimidate alkylating agents, such as stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, outlines their utility in the ethylation of acids, alcohols, and phenols. This demonstrates the chemical versatility and selectivity of compounds containing sulfonyl and nitro functional groups in synthetic organic chemistry (Maricich et al., 2013).

Ligand Chemistry and Metal Complexes

The development of ligands based on di-tert-butyl substituted compounds for metal complex chemistry highlights the role of sterically hindered structures in coordination chemistry. These studies provide insights into how the bulky substituents and functional groups similar to those in the query compound can influence the coordination environment and reactivity of metal complexes (Trösch & Vahrenkamp, 2001).

Electrochemical Conversion

Research on the electrochemical conversion of nitroarenes to sulfonamides and other derivatives showcases the potential of electrochemical methods in transforming compounds with nitro and sulfonyl functionalities. This indicates a route for the synthesis of complex molecules and intermediates relevant to pharmaceuticals and materials science (Mokhtari et al., 2018).

Environmental Applications

Studies on the degradation of nitroaromatic compounds in water using advanced oxidation processes reveal the environmental relevance of compounds with nitro groups. These findings are pertinent to understanding the degradation pathways and potential environmental impact of structurally similar compounds (Nawaz et al., 2019).

Propriétés

IUPAC Name |

N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-phenoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-24(2,3)18-9-15-22(16-10-18)32(29,30)23(26(27)28)17-25-19-11-13-21(14-12-19)31-20-7-5-4-6-8-20/h4-17,25H,1-3H3/b23-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDFQPMVIHCKS-QJOMJCCJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC3=CC=CC=C3)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

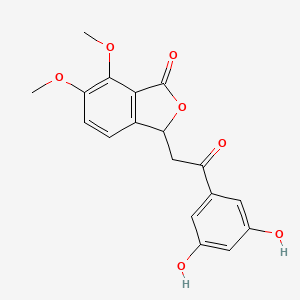

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

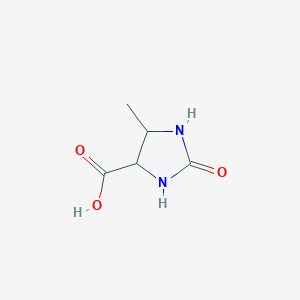

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

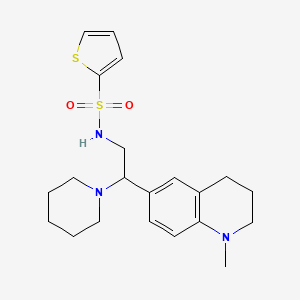

![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)

![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)